molecular formula C24H26ClN3O2S B3951806 (5E)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one

(5E)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B3951806
M. Wt: 456.0 g/mol
InChI Key: PYJRJAMKWPCDLG-PXLXIMEGSA-N
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Description

(5E)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one: is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a piperazine moiety, and various substituents such as a chloromethylphenyl group and a propoxybenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the piperazine moiety and the subsequent addition of the chloromethylphenyl and propoxybenzylidene groups. Common reagents used in these reactions include thioamides, halogenated aromatic compounds, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (5E)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound may be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics, such as enhanced stability or reactivity, to the materials in which it is incorporated.

Mechanism of Action

The mechanism of action of (5E)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one stands out due to its complex structure, which combines multiple functional groups and heterocycles

Properties

IUPAC Name

(5E)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-[(2-propoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O2S/c1-3-14-30-21-7-5-4-6-18(21)15-22-23(29)26-24(31-22)28-12-10-27(11-13-28)19-9-8-17(2)20(25)16-19/h4-9,15-16H,3,10-14H2,1-2H3/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJRJAMKWPCDLG-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5E)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one
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(5E)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one
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(5E)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one
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(5E)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one
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(5E)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one
Reactant of Route 6
(5E)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one

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